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Compound of Interest

Compound Name: 5-Fluoro-4-methyl-2-nitrophenol

Cat. No.: B1338033

An In-depth Technical Guide to the Physicochemical Characteristics of 5-Fluoro-4-methyl-2-
nitrophenol

Foreword: A Senior Application Scientist's
Perspective

In the landscape of modern drug discovery and material science, the utility of a chemical
intermediate is defined by the precision with which we understand its fundamental properties.
5-Fluoro-4-methyl-2-nitrophenol is a prime example of a molecular scaffold whose value is
unlocked through a comprehensive characterization of its physicochemical profile. This guide is
structured not as a rigid data sheet, but as a narrative that walks the researcher through the
core attributes of this compound, from its molecular identity to its practical handling and
application.

The strategic placement of a fluorine atom, a nitro group, a methyl group, and a phenolic
hydroxyl on a benzene ring creates a molecule with multiple reactive vectors and finely-tuned
electronic properties.[1] The fluorine enhances metabolic stability and binding affinity in
derivative compounds, the nitro and hydroxyl groups provide key reactive sites for further
synthesis, and the methyl group influences steric interactions.[1] Understanding these
characteristics is not merely an academic exercise; it is the foundation for rational design in the
synthesis of advanced pharmaceutical ingredients (APIs) and novel agrochemicals.[1][2] This
document synthesizes available data with established analytical principles to provide a
trustworthy and expert-driven resource for the scientific community.
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Core Molecular Identity and Physical State

5-Fluoro-4-methyl-2-nitrophenol is a multifunctional organic compound engineered for
complex chemical synthesis.[1] Its identity is established by a unique combination of identifiers
and fundamental properties that dictate its behavior in a laboratory setting.

Property Value Source(s)
CAS Number 83341-28-0 [11[3114]
Molecular Formula C7HeFNO3 [31[4]
Molecular Weight 171.13 g/mol [3114]
Appearance Yellow powder [1]

Purity >95-98% (Typical) [11[4]

OC1=CC(F)=C(C)C=C1--
SMILES [31[5]
INVALID-LINK--=O

Not explicitly found for this
InChiKey isomer, but related isomers are
available.

Key Physicochemical Properties: A Quantitative
Overview

The physicochemical properties of a compound are critical determinants of its reactivity,
solubility, and bioavailability in potential therapeutic applications. While experimental data for 5-
Fluoro-4-methyl-2-nitrophenol is sparse in publicly available literature, we can infer and
predict its characteristics based on its structure and data from closely related isomers.
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Physicochemical
Parameter

Predicted/Reported Value

Scientific Rationale &
Comparative Insights

Melting Point (°C)

Data not available. (Isomer 2-
Fluoro-5-methyl-4-nitrophenol:
110.75 °C)

The melting point is influenced
by crystal lattice energy and
intermolecular forces. For
comparison, the isomer 2-
Fluoro-5-methyl-4-nitrophenol
has a predicted melting point
of 110.75 °C.[6] The related
compound 5-Fluoro-2-
nitrophenol has a reported
melting point of 34-37 °C.[7]
The presence of the additional
methyl group in the target
compound would be expected
to alter crystal packing and

thus the melting point.

Boiling Point (°C)

Data not available. (Isomer 2-
Fluoro-5-methyl-4-nitrophenol:
354.98 °C)

The normal boiling point for the
isomer 2-Fluoro-5-methyl-4-
nitrophenol is predicted to be
354.98 °C.[6] The strong
intermolecular hydrogen
bonding from the hydroxyl
group and dipole-dipole
interactions from the nitro and
fluoro groups contribute to a

relatively high boiling point.

Acid Dissociation Constant
(PKa)

Data not available. (Related 5-
Methyl-2-nitrophenol: 7.41)

The phenolic hydroxyl group is
acidic. Its acidity is significantly
increased by the strong
electron-withdrawing effects of
the adjacent nitro group and
the fluorine atom via induction.
For context, the pKa of 5-
Methyl-2-nitrophenol is
reported as 7.41.[8] Itis

© 2025 BenchChem. All rights reserved.

3/11

Tech Support


https://chem-casts.com/tools/property-calculator/pure-component/63762-80-1
https://www.sigmaaldrich.com/JP/ja/product/aldrich/233242
https://chem-casts.com/tools/property-calculator/pure-component/63762-80-1
https://www.chemicalbook.com/ProductChemicalPropertiesCB5277205_EN.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1338033?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

expected that the pKa of 5-
Fluoro-4-methyl-2-nitrophenol
would be slightly lower (more
acidic) due to the additional

electron-withdrawing fluorine.

This value indicates a

moderate degree of

lipophilicity.[3] The fluorine

atom is known to increase

lipophilicity, which can

enhance properties like
n-Octanol/Water Partition membrane permeability in drug

o 1.74792 (Calculated) _ _

Coefficient (LogP) candidates.[9] This balance
between hydrophilicity (from
the -OH and -NO2) and
lipophilicity (from the aromatic
ring, -CHs, and -F) is crucial for
its role as a pharmaceutical

intermediate.

This calculated value reflects
the surface area contributed by
polar atoms (oxygen, nitrogen,
Topological Polar Surface Area 63.37 A2 and the attached hydrogen).[3]
(TPSA) It is a useful predictor of drug
transport properties, such as
intestinal absorption and

blood-brain barrier penetration.

Solubility Profile: Theoretical and Practical
Considerations

The solubility of 5-Fluoro-4-methyl-2-nitrophenol dictates its utility in various reaction
conditions and its formulation potential.
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» Water Solubility: Due to the hydrophobic aromatic ring and methyl group, the compound is
expected to be poorly soluble in water. While the hydroxyl and nitro groups can participate in
hydrogen bonding, the overall molecular character is lipophilic. Related nitrophenols are
generally described as slightly soluble in water.[10]

o Organic Solvent Solubility: It is predicted to be soluble in common polar organic solvents
such as methanol, ethanol, acetone, and ethyl acetate, and moderately soluble in less polar
solvents like dichloromethane.[9] This is typical for functionalized phenolic compounds.

Spectroscopic Signature: A Guide to Structural
Verification

Spectroscopic analysis is essential for confirming the identity and purity of the compound.
» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o H NMR: The proton NMR spectrum is expected to show distinct signals for the two
aromatic protons, the methyl group protons, and the acidic hydroxyl proton. The coupling
patterns of the aromatic protons will be influenced by both the fluorine and the adjacent
substituents. Spectral data is available from commercial suppliers.[11]

o 183C NMR: The carbon NMR spectrum should display seven unique signals corresponding
to each carbon atom in the molecule. The chemical shifts will be heavily influenced by the
attached functional groups, particularly the fluorine and nitro groups.

« Infrared (IR) Spectroscopy: The IR spectrum will provide confirmatory evidence of the key
functional groups. Expected characteristic absorption bands include:

o Abroad O-H stretch for the hydroxyl group (~3200-3500 cm™—1).
o Aromatic C-H stretches (~3000-3100 cm™1).

o Asymmetric and symmetric N-O stretches for the nitro group (~1520-1560 cm~* and
~1345-1385 cm™1).

o Aromatic C=C stretches (~1450-1600 cm~1).
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o A C-F stretch (~1000-1350 cm™1).

e Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the
compound. The molecular ion peak (M+) would be observed at m/z 171.13.

Safety, Handling, and Stability

Proper handling and storage are paramount to ensure user safety and maintain the integrity of
the compound.

Hazard Profile: While specific GHS classifications for 5-Fluoro-4-methyl-2-nitrophenol are not
detailed, related nitrophenols are classified as hazardous.[12][13] Typical warnings include:

e Harmful if swallowed, in contact with skin, or if inhaled.[13]

o Causes skin and serious eye irritation.[13][14]

o May cause respiratory irritation.[12]

Recommended Handling Procedures:

e Use only in a well-ventilated area or under a chemical fume hood.[15]

o Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves,
safety goggles or a face shield, and a lab coat.[14][15]

¢ Avoid breathing dust. Use a NIOSH/MSHA-approved respirator if ventilation is inadequate.
[15]

¢ Wash hands and any exposed skin thoroughly after handling.[14]
e Ensure eyewash stations and safety showers are readily accessible.[15]
Storage and Stability:

o Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated
place.[15] For long-term stability, storage at 2-8°C under a nitrogen atmosphere is
recommended.[3][5]
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Stability: The compound is generally stable under recommended storage conditions. Avoid
exposure to strong oxidizing agents, heat, and sources of ignition.[14]

Hazardous Combustion Products: In case of fire, hazardous decomposition products can
include carbon monoxide (CO), carbon dioxide (COz2), nitrogen oxides (NOx), and hydrogen
fluoride (HF).[14]

Standard Experimental Protocols for
Characterization

To ensure trustworthy and reproducible results, the following standard protocols are

recommended for the experimental determination of key physicochemical properties.

Protocol 1: Determination of Melting Point

This protocol provides a self-validating system by calibrating the instrument with known

standards.

Objective: To determine the temperature range over which the solid-to-liquid phase transition

occurs.

Methodology:

Instrument Calibration: Calibrate the melting point apparatus using certified standards with
melting points bracketing the expected range of the sample.

Sample Preparation: Place a small amount of the dry, powdered 5-Fluoro-4-methyl-2-
nitrophenol into a capillary tube, packing it to a height of 2-3 mm.

Measurement: Place the capillary tube in the apparatus. Heat at a rapid rate initially to
approximately 15-20 °C below the expected melting point.

Refined Measurement: Decrease the heating rate to 1-2 °C per minute.

Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the
temperature at which the last solid crystal melts (T2). The melting point is reported as the
range Ti-T2.
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Preparation Measurement Result

Calibrate Apparatus Prepare Sample Rapid Heating Slow Heating Record T1 (Onset) Report Range
(w/ Standards) in Capillary Tube (to ~T_exp - 20°C) (2-2°C/min) & T2 (Clear) (T1-T2)

Click to download full resolution via product page

Workflow for Melting Point Determination.

Protocol 2: Potentiometric Determination of pKa

This method explains the causality behind the experimental choice: potentiometric titration is a
robust and direct way to measure the dissociation constant of an acidic proton.

Objective: To determine the acid dissociation constant (pKa) of the phenolic hydroxyl group.
Methodology:

e Solution Preparation: Accurately weigh a sample of 5-Fluoro-4-methyl-2-nitrophenol and
dissolve it in a suitable co-solvent system (e.g., water/methanol mixture) to a known
concentration.

« Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature
(e.g., 25 °C). Insert a calibrated pH electrode and a magnetic stirrer.

« Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M
NaOH), adding small, precise aliquots.

o Data Collection: Record the pH of the solution after each addition of titrant.

e Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-
equivalence point (the point where half of the acid has been neutralized). This can be
determined from the first derivative of the titration curve.
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Workflow for Potentiometric pKa Determination.

Conclusion: A Versatile Building Block for
Advanced R&D

5-Fluoro-4-methyl-2-nitrophenol stands out as a sophisticated and highly versatile chemical
building block.[1] Its unique arrangement of functional groups offers multiple vectors for
chemical modification, making it an invaluable intermediate in medicinal chemistry and material
science.[1] The strategic incorporation of fluorine is a well-established method to fine-tune the
physicochemical properties of drug candidates, potentially improving metabolic stability and
pharmacokinetic profiles.[1] A thorough understanding of its core physicochemical properties,
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as outlined in this guide, is the critical first step for any researcher aiming to leverage its
synthetic potential. This knowledge enables not only the efficient design of synthetic routes but
also ensures safe handling and the generation of reliable, reproducible research outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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